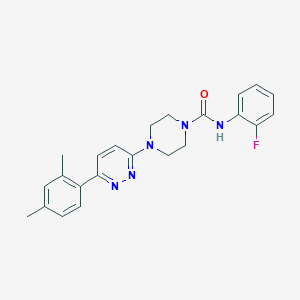
N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide, also known as DPA-714, is a promising compound in the field of molecular imaging. It is a selective and high-affinity ligand for the translocator protein (TSPO), which is predominantly expressed in the outer mitochondrial membrane of glial cells in the central nervous system (CNS). The TSPO has been implicated in a wide range of physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. DPA-714 has been extensively studied for its potential applications in imaging and monitoring these processes in vivo.
Mecanismo De Acción
TSPO is a transmembrane protein that is primarily expressed in glial cells, including microglia and astrocytes. It has been implicated in a wide range of physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. TSPO is thought to play a key role in regulating mitochondrial function, and its expression is often upregulated in response to cellular stress or injury. N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide binds to TSPO with high affinity and specificity, allowing for non-invasive imaging of TSPO expression in vivo.
Biochemical and physiological effects:
This compound has been shown to have minimal effects on cellular viability and function, making it a promising candidate for imaging and monitoring TSPO expression in vivo. It has been extensively studied in preclinical models of various CNS disorders, and has been shown to selectively bind to TSPO with high affinity and specificity. This allows for non-invasive imaging of TSPO expression in vivo, which has significant implications for the diagnosis, monitoring, and treatment of CNS disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide has several advantages as a molecular imaging agent, including high affinity and specificity for TSPO, minimal effects on cellular viability and function, and non-invasive imaging capabilities. However, there are also some limitations to its use in lab experiments. For example, this compound is not suitable for imaging TSPO expression in peripheral tissues, as TSPO expression is much lower outside of the CNS. Additionally, this compound has a relatively short half-life in vivo, which may limit its usefulness for longitudinal studies.
Direcciones Futuras
There are several future directions for the development and application of N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide. One area of interest is the use of this compound for imaging TSPO expression in human subjects. Clinical studies have shown promising results, and further research is needed to validate the use of this compound in humans. Another area of interest is the development of new TSPO ligands with improved properties, such as longer half-life and higher specificity for pathological processes. Finally, there is growing interest in the use of TSPO ligands for therapeutic purposes, such as targeting neuroinflammation or oxidative stress in CNS disorders.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide has been extensively studied in preclinical models of various CNS disorders, including neuroinflammation, neurodegeneration, and brain tumors. It has been shown to selectively bind to TSPO with high affinity and specificity, allowing for non-invasive imaging of TSPO expression in vivo. This has significant implications for the diagnosis, monitoring, and treatment of CNS disorders, as TSPO expression is often upregulated in response to injury or disease.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-27-17-8-7-15(9-18(17)28-2)23-19(25)11-24-12-22-16(10-20(24)26)13-3-5-14(21)6-4-13/h3-10,12H,11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFVNPUIZRQUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(4-Fluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B3402381.png)
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-chlorophenyl)acetamide](/img/structure/B3402394.png)
![(2Z)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B3402408.png)


